molecular formula C12H10BrNO2 B1602812 Ethyl 6-bromoisoquinoline-3-carboxylate CAS No. 882679-56-3

Ethyl 6-bromoisoquinoline-3-carboxylate

Cat. No.: B1602812
CAS No.: 882679-56-3
M. Wt: 280.12 g/mol
InChI Key: IKTCJOSCOWAUPT-UHFFFAOYSA-N
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Description

Ethyl 6-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting 6-bromoisoquinoline-3-carboxylic acid with ethanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinoline derivatives.

    Reduction Reactions: Products include isoquinoline and its derivatives.

    Oxidation Reactions: Products include quinoline derivatives.

Scientific Research Applications

Ethyl 6-bromoisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 6-bromoisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloroisoquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine.

    Ethyl 6-fluoroisoquinoline-3-carboxylate: Contains a fluorine atom instead of bromine.

    Ethyl 6-iodoisoquinoline-3-carboxylate: Contains an iodine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties differently compared to its chloro, fluoro, and iodo counterparts .

Properties

IUPAC Name

ethyl 6-bromoisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCJOSCOWAUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598449
Record name Ethyl 6-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-56-3
Record name Ethyl 6-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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